molecular formula C12H19NO3 B6209146 tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate CAS No. 2151859-12-8

tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate

Cat. No. B6209146
CAS RN: 2151859-12-8
M. Wt: 225.3
InChI Key:
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Description

Tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate (TBOC) is an organic compound that belongs to a class of compounds known as carbamates. TBOC is an important and widely used synthetic intermediate in organic synthesis due to its low toxicity and its ability to form strong carbon-carbon and carbon-nitrogen bonds. TBOC has a wide range of applications in the fields of biochemistry, medicine, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate is not fully understood, but it is believed to involve the formation of an intermediate carbamate ester. This intermediate is then hydrolyzed to form a tert-butyl carbamate, which is then further hydrolyzed to form the desired product.
Biochemical and Physiological Effects
tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including the enzyme acetylcholinesterase. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. In addition, tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate has been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is relatively non-toxic. Additionally, it is a versatile reagent and can be used in a variety of reactions. However, tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate is not as stable as some other reagents, and it is prone to hydrolysis.

Future Directions

Tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate has a wide range of potential applications in the fields of biochemistry, medicine, and materials science. It could be used in the synthesis of new drugs, in the synthesis of new materials, and in the development of new catalysts. Additionally, tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate could be used in the development of new diagnostic tools and in the development of new biocatalysts. Finally, tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate could be used to study the mechanisms of drug action, to study the mechanisms of toxicity, and to study the mechanisms of action of various enzymes.

Synthesis Methods

Tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate can be synthesized by a variety of methods, including the reaction of tert-butyl alcohol with isocyanates, the reaction of tert-butyl alcohol with isothiocyanates, and the reaction of tert-butyl alcohol with carbamoyl chloride. The most commonly used method is the reaction of tert-butyl alcohol with isocyanates, which produces tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate in high yields.

Scientific Research Applications

Tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate has been used in a variety of scientific research applications. It has been used as a protective group in peptide synthesis and as a reagent for the synthesis of peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of bioconjugates. Additionally, tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate involves the reaction of tert-butyl carbamate with 2-oxobicyclo[2.2.1]heptan-1-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "2-oxobicyclo[2.2.1]heptan-1-ylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10 minutes.", "Step 3: Add 2-oxobicyclo[2.2.1]heptan-1-ylamine to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate as a white solid." ] }

CAS RN

2151859-12-8

Product Name

tert-butyl N-{2-oxobicyclo[2.2.1]heptan-1-yl}carbamate

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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